![molecular formula C19H11F3N4O2 B2375600 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine CAS No. 1251681-13-6](/img/structure/B2375600.png)
1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, commonly known as DMPO, is a well-known spin trap molecule used in scientific research to investigate free radical reactions. DMPO is a stable nitroxide radical that reacts with free radicals to form a relatively stable adduct that can be detected using various analytical methods.
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives, including compounds similar to 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, have been extensively studied for their biological activities. A research study by Khalid et al. (2016) synthesized a series of these compounds, exploring their interaction with butyrylcholinesterase (BChE) enzyme and assessing their binding affinity and ligand orientation in human BChE protein through molecular docking studies (Khalid et al., 2016).
Antimicrobial Activity
Compounds related to 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, specifically oxadiazole derivatives containing piperidine or pyrrolidine rings, have been noted for their strong antimicrobial activity. Krolenko et al. (2016) conducted a study highlighting the synthesis of these compounds and their significant antimicrobial effects, which included a structure–activity relationship analysis (Krolenko et al., 2016).
Anticancer Potential
The oxadiazole derivatives, similar to the compound , have shown potential in anticancer applications. Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents, highlighting their promising therapeutic potential (Rehman et al., 2018).
Antifungal and Antibacterial Activities
Further research into 1,3,4-oxadiazole and triazole derivatives, including those with piperidine structures, has indicated their effectiveness as antifungal and antibacterial agents. A study by Sangshetti and Shinde (2011) synthesized a novel series of these compounds and evaluated their in vitro antifungal activities, demonstrating their potential as antifungal agents against various pathogens (Sangshetti & Shinde, 2011).
properties
IUPAC Name |
1-phenyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2/c20-19(21,22)13-6-4-5-12(11-13)17-23-18(28-25-17)16-15(27)9-10-26(24-16)14-7-2-1-3-8-14/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXXTPVEZQBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.